

Core Principles of Biotin-PEG4-methyltetrazine Chemistry

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Compound of Interest

Compound Name: Biotin-PEG4-methyltetrazine

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Biotin-PEG4-methyltetrazine is a versatile chemical tool that combines the high-affinity interaction of biotin and avidin with the precision of bioorthogonal click chemistry.[1] Its structure consists of three key components: a biotin moiety, a polyethylene glycol (PEG4) spacer, and a methyltetrazine reactive group.[1] This design allows for a two-step labeling strategy where the methyltetrazine group first reacts with a trans-cyclooctene (TCO) modified molecule in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4] This reaction is characterized by its exceptional kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.[2][5]

The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance and ensures efficient binding of the biotin to streptavidin or avidin.[1][6] This powerful combination of features makes **Biotin-PEG4-methyltetrazine** a valuable reagent for a wide range of applications, including the development of probes, bioconjugation, and drug delivery systems. [1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **Biotin-PEG4-methyltetrazine**.



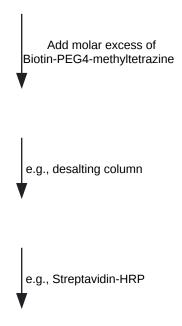
Property	Value	Source
Molecular Weight	589.71 g/mol	[1][2][7]
Chemical Formula	C27H39N7O6S	[2]
Purity	>95% (HPLC)	[2]
Appearance	Red crystalline solid	[2]
Solubility	Soluble in DMSO and DMF	[2]
Storage Conditions	-20°C, desiccated	[2]
Reaction Kinetics (k)	> 800 M-1s-1 (with TCO)	[2]

Note: A related compound, Biotin-PEG4-amido-methyltetrazine, has a different molecular weight (674.82 g/mol) and chemical formula (C31H46N8O7S).[5][8][9]

Experimental Protocols General Workflow for Biotinylation using Biotin-PEG4methyltetrazine

This workflow outlines the fundamental steps for labeling a TCO-modified molecule with **Biotin-PEG4-methyltetrazine**.





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General workflow of **Biotin-PEG4-methyltetrazine** click chemistry.

Protocol 1: Labeling of TCO-Functionalized Proteins

This protocol details the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

- TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
- Biotin-PEG4-methyltetrazine
- Anhydrous DMSO or DMF
- Desalting spin column or dialysis cassette

Procedure:



- Protein Preparation: Ensure the TCO-functionalized protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
- Reagent Preparation: Prepare a stock solution of Biotin-PEG4-methyltetrazine in anhydrous DMSO.
- Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the **Biotin-PEG4-methyltetrazine** solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- Purification: Remove the unreacted **Biotin-PEG4-methyltetrazine** using a desalting spin column or by dialysis against the desired storage buffer.[4]
- Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[4]

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol describes the labeling of cell surface glycans for subsequent detection.

Materials:

- Cultured cells
- · Cell culture medium
- TCO-modified sugar (e.g., Ac₄ManN-TCO)
- Biotin-PEG4-methyltetrazine
- Phosphate-buffered saline (PBS)
- Streptavidin-conjugated fluorophore for detection

Procedure:

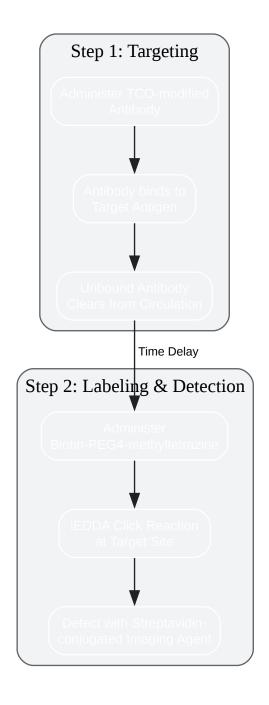


- Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 μM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for incorporation into cell surface glycans.[4]
- Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[4]
- Biotinylation: Prepare a fresh solution of Biotin-PEG4-methyltetrazine in PBS (e.g., 50-100 μM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C.
 Performing this step at 4°C can help reduce the internalization of the label.[4]
- Washing: Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4methyltetrazine.
- Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[10]

Signaling Pathways and Applications Pre-targeted Imaging Strategy

Biotin-PEG4-methyltetrazine is instrumental in pre-targeted imaging strategies. This involves administering a TCO-modified antibody that binds to a specific target in vivo. After allowing for the clearance of the unbound antibody, a tetrazine-modified imaging agent is administered, which rapidly reacts with the TCO-tagged antibody at the target site. The biotin moiety can then be used for signal amplification with streptavidin-conjugated probes.





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Logical flow of a pre-targeted imaging strategy.

PROTAC and ADC Development

In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), **Biotin-PEG4-methyltetrazine** serves as a versatile linker.[7][11] It can be used to conjugate a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or a protein



degrader) through the highly specific tetrazine-TCO reaction. The biotin can be utilized for purification or detection during the development and characterization of these complex bioconjugates.

This technical guide provides a foundational understanding of **Biotin-PEG4-methyltetrazine** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

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